2-Amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride is a chemical compound that falls under the category of amino acids. It is characterized by the presence of a bromine atom and a hydroxypyridine moiety, which contribute to its unique properties and potential applications in various fields, particularly in medicinal chemistry. The compound has the following IUPAC name: 2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride, with a CAS number of 2171635-09-7.
This compound can be synthesized through various chemical methods and is available from multiple suppliers, including specialized chemical manufacturers. Its synthesis often involves the manipulation of pyridine derivatives and amino acids to achieve the desired molecular structure.
The synthesis of 2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride typically involves multi-step organic reactions. One common approach includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the progress and confirm the structure of intermediates and final products.
The molecular formula for 2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride is C10H12BrN2O3·2HCl. The structure features:
The molecular weight is approximately 305.57 g/mol. The compound's structural representation can be derived from its SMILES notation: C(C(=O)O)(C1=CC(=C(N)C=C1Br)O)N.Cl.Cl
.
The compound can participate in various chemical reactions typical for amino acids and halogenated compounds:
These reactions require specific conditions such as catalysts or protective groups to ensure selectivity and yield.
The mechanism of action for 2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride is primarily studied in relation to its biological activity. It may act as an agonist or antagonist at specific receptors due to its structural similarity to neurotransmitters or other biologically active molecules.
Research indicates that compounds with similar structures can influence pathways related to neurotransmission or cellular signaling, potentially affecting processes like synaptic plasticity or neuroprotection.
The physical properties include:
Chemical properties include:
2-Amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride has potential applications in:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3